molecular formula C5H10Cl2N2O B7637087 2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride

2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B7637087
M. Wt: 185.05 g/mol
InChI Key: XFJJUGJYBBIVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. The oxazole ring is a privileged structure in pharmacology, known for its diverse biological activities. Compounds featuring the oxazole scaffold have been extensively investigated for their antimicrobial , anticancer , and anti-glaucoma properties . Specifically, oxazole-based molecules have been designed as potent inhibitors of carbonic anhydrase isoforms, a validated target for reducing intraocular pressure . The primary amine group in this dihydrochloride salt form serves as a versatile handle for further chemical modification, allowing researchers to conjugate the molecule to polymers or other functional groups to create novel chemical entities or probes . This makes it a valuable intermediate for developing targeted therapies and exploring new biological mechanisms. The dihydrochloride salt typically offers improved stability and water solubility compared to the free base, facilitating its use in various experimental conditions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-oxazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJJUGJYBBIVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1,3 Oxazol 2 Yl Ethan 1 Amine Dihydrochloride

De Novo Synthesis of the 1,3-Oxazole Ring System Precursors

The formation of the 1,3-oxazole ring is a fundamental step that can be achieved through various classical and modern cyclization strategies. These methods typically build the heterocyclic core from acyclic precursors.

Several named reactions are pivotal for the synthesis of the oxazole (B20620) moiety. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com It is a robust and traditional route to 2,5-disubstituted oxazoles. The reaction is typically promoted by dehydrating agents like sulfuric acid or phosphorus pentoxide. pharmaguideline.com

Fischer Oxazole Synthesis : This synthesis utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid to form the oxazole ring. wikipedia.orgcutm.ac.in

Van Leusen Reaction : A versatile method that involves the reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction is often catalyzed by a base like potassium carbonate and is known for its high yields and applicability to a wide range of aldehydes. organic-chemistry.org

From Propargylic Amides : Propargylic amides can undergo cycloisomerization to form oxazoles. researchgate.net This transformation can be mediated by various catalysts, including transition metals, iodine, bases, or Brønsted acids. researchgate.net A mild method using silica (B1680970) gel has also been reported for this cyclization. nih.gov

Cyclization MethodKey PrecursorsCommon ReagentsProduct Type (Typical)
Robinson-Gabriel 2-Acylamino-ketoneH₂SO₄, P₂O₅2,5-Disubstituted oxazoles
Fischer Synthesis Cyanohydrin, AldehydeAnhydrous HClSubstituted oxazoles
Van Leusen Reaction Aldehyde, TosMICK₂CO₃5-Substituted oxazoles
From Propargylic Amides Propargylic amideTransition metals, I₂, SiO₂Substituted oxazoles

Amino acids and aldehydes are crucial building blocks for constructing the oxazole core, providing the necessary carbon and nitrogen atoms. In biological systems, oxazoles can be formed from the post-translational modification of serine or threonine residues in peptides. wikipedia.orgnih.gov This biomimetic approach inspires synthetic strategies.

For the synthesis of the target molecule, a precursor such as aspartic acid or a derivative could theoretically provide the C4, C5, and the ethanamine side-chain carbon atoms after appropriate functional group manipulations. The C2 atom of the oxazole ring is often derived from an aldehyde or a related carbonyl compound. pharmaguideline.com For instance, reacting an α-hydroxyamino ketone with an aldehyde in the presence of sulfuric acid and acetic anhydride (B1165640) is a known method where the aldehyde provides the C2 atom of the oxazole. pharmaguideline.com The synthesis of 2,5-disubstituted oxazoles has also been achieved from arylacetylenes and α-amino acids. organic-chemistry.org

Installation of the Ethanamine Moiety

Once the oxazole ring precursor is synthesized, the next critical phase is the installation of the 2-(ethan-1-amine) side chain at the C2 position. This can be accomplished through several chemical strategies.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. nih.gov This approach typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849), followed by reduction of the intermediate imine.

To apply this to the synthesis of 2-(1,3-oxazol-2-yl)ethan-1-amine, a precursor such as (1,3-oxazol-2-yl)acetaldehyde would be required. This aldehyde could be reacted with ammonia, followed by a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation, to yield the desired primary amine. Reductive amination is a cornerstone in pharmaceutical synthesis due to its operational simplicity and the wide availability of protocols. nih.govorganic-chemistry.org

General Scheme for Reductive Amination:

Condensation: Oxazole-2-acetaldehyde + NH₃ ⇌ Oxazole-2-ethylimine + H₂O

Reduction: Oxazole-2-ethylimine + [Reducing Agent] → 2-(1,3-Oxazol-2-yl)ethan-1-amine

Various catalysts, including those based on ruthenium, can be efficient for this transformation. organic-chemistry.org

Nucleophilic substitution provides an alternative route to introduce the amine group. This strategy requires a precursor with a good leaving group at the terminal position of the ethyl side chain.

A plausible synthetic route involves starting with 2-(2-hydroxyethyl)-1,3-oxazole. The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride). Subsequent reaction with a nitrogen nucleophile, like sodium azide (B81097) followed by reduction, or directly with a protected form of ammonia (e.g., potassium phthalimide (B116566) in the Gabriel synthesis), would install the amine functionality.

While oxazole rings can be sensitive, nucleophilic substitution reactions are generally feasible on side chains attached to the ring. The C2 position of the oxazole ring is the most susceptible to nucleophilic attack if a leaving group is directly attached, but substitution on an adjacent alkyl chain is a standard synthetic operation. cutm.ac.intandfonline.com

ApproachPrecursorKey ReagentsIntermediate
Gabriel Synthesis 2-(2-Bromoethyl)-1,3-oxazolePotassium PhthalimideN-(2-(1,3-oxazol-2-yl)ethyl)phthalimide
Azide Reduction 2-(2-Bromoethyl)-1,3-oxazoleSodium Azide (NaN₃)2-(2-Azidoethyl)-1,3-oxazole

Salt Formation and Purification Techniques for the Dihydrochloride (B599025)

The final step in the synthesis is the conversion of the free base, 2-(1,3-oxazol-2-yl)ethan-1-amine, into its dihydrochloride salt. Amine salts are often preferred in pharmaceutical applications because they are typically crystalline, stable solids with improved solubility in water compared to the free base. oxfordreference.com

The formation of the dihydrochloride salt is achieved by reacting the amine with hydrogen chloride (HCl). reddit.com Since the target molecule contains two basic nitrogen atoms (the ethanamine nitrogen and the oxazole ring nitrogen), it reacts with two equivalents of HCl to form a dihydrochloride salt. The oxazole nitrogen is weakly basic, with a pKa of the conjugate acid around 0.8, but it can be protonated by strong acids. pharmaguideline.comwikipedia.org

The procedure generally involves dissolving the purified free base in a suitable organic solvent, such as ethanol (B145695), methanol, or diethyl ether. A solution of HCl in a solvent (e.g., HCl in ethanol or diethyl ether) or gaseous HCl is then added. youtube.com This causes the ionic salt to precipitate out of the solution. youtube.com

Purification of the resulting salt is commonly performed by recrystallization. The crude salt is dissolved in a minimal amount of a hot solvent (or solvent mixture) in which it has high solubility, and then the solution is cooled slowly to allow the formation of pure crystals, leaving impurities behind in the mother liquor. The crystalline solid is then collected by filtration, washed with a cold solvent, and dried. jst.go.jp

Acid-Base Reaction Conditions for Dihydrochloride Formation

The conversion of the freebase form of 2-(1,3-oxazol-2-yl)ethan-1-amine to its dihydrochloride salt is a fundamental acid-base neutralization reaction. tutorchase.com Amines are basic compounds due to the lone pair of electrons on the nitrogen atom, which can accept protons (H+). youtube.com Strong mineral acids, such as hydrochloric acid (HCl), are used to protonate the amine, forming an ammonium (B1175870) salt. youtube.com

In this specific case, the formation of a dihydrochloride salt indicates that two molar equivalents of hydrochloric acid react with one equivalent of the amine. The primary amine group (-NH2) is protonated to form an ammonium ion (-NH3+), and a second protonation event likely occurs on the nitrogen atom of the oxazole ring, which also possesses basic character.

The general reaction is as follows: R-NH₂ + 2HCl → [R-NH₃]⁺Cl⁻ + Cl⁻

Key conditions for this reaction include:

Stoichiometry: Precise control over the molar equivalents of HCl is necessary. A slight excess of acid may be used to ensure complete conversion to the dihydrochloride salt.

Solvent: The choice of solvent is critical. The freebase amine is typically dissolved in a solvent in which the resulting hydrochloride salt is poorly soluble. sciencemadness.org Common solvents include isopropanol (B130326) (IPA), ethanol, or diethyl ether. The use of anhydrous solvents and HCl gas dissolved in a dry solvent can be particularly effective. sciencemadness.org

pH Control: The reaction is monitored by the dropwise addition of a concentrated aqueous or gaseous solution of HCl until the pH of the mixture becomes neutral or acidic, indicating the completion of the neutralization. tutorchase.comsciencemadness.org

Temperature: The reaction is often performed at reduced temperatures (e.g., in an ice bath) to control the exothermic nature of the neutralization reaction.

This salt formation step is crucial as it often converts an oily or difficult-to-handle liquid amine into a stable, crystalline solid that is easier to purify, handle, and store. youtube.com

Crystallization and Isolation Methodologies in Synthetic Research

Once the dihydrochloride salt has been formed in solution, its isolation and purification are typically achieved through crystallization. This process relies on the principle of differential solubility: the desired salt is highly soluble in a given solvent at a high temperature but poorly soluble at a lower temperature.

Common methodologies for the crystallization and isolation of amine hydrochloride salts include:

Precipitation with an Anti-Solvent: A common technique involves precipitating the salt by adding a solvent in which the salt is insoluble (an "anti-solvent"). For instance, after forming the salt in a solvent like isopropanol, adding a non-polar solvent like anhydrous ether can cause the ionic salt to "crash out" or precipitate from the solution. sciencemadness.org

Cooling Crystallization: The reaction mixture can be cooled significantly to decrease the solubility of the salt, leading to the formation of crystals.

Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution can yield high-quality crystals suitable for analysis, such as single-crystal X-ray diffraction. acs.org

Filtration and Drying: The precipitated or crystallized solid is separated from the liquid (mother liquor) by filtration. The isolated crystals are then washed with a cold, non-polar solvent to remove any soluble impurities and subsequently dried under vacuum to remove residual solvent.

The choice of solvent system is paramount for successful crystallization. A combination of solvents is often employed to achieve the ideal solubility profile for crystal growth. For example, dissolving the crude salt in a minimal amount of a hot solvent like ethanol and then allowing it to cool slowly can produce well-defined crystals. acs.org

Advanced and Sustainable Synthetic Approaches

Research into the synthesis of oxazole derivatives, the core structure of the target compound, has increasingly focused on developing more efficient, rapid, and environmentally benign methods. These advanced approaches often lead to higher yields and greater purity compared to traditional synthetic routes.

Microwave-Assisted Synthesis for Enhanced Reaction Rates and Yields

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. eurekaselect.com Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly couples with and heats the polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature. eurekaselect.com This can dramatically reduce reaction times from hours to minutes and often results in higher product yields. researchgate.net

In the synthesis of oxazole rings, microwave irradiation has been successfully applied to cycloaddition reactions. For example, the reaction of a substituted aryl aldehyde with 4-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium phosphate (B84403) can be completed in as little as 8 minutes under microwave conditions at 65 °C, affording the 5-substituted oxazole in yields as high as 96%. nih.govacs.org

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 6 h)Minutes (e.g., 8 min) acs.org
Temperature 60 °C65 °C acs.org
Yield Good (e.g., 92-95% for oxazoline (B21484) intermediate) acs.orgExcellent (e.g., 96% for oxazole) nih.govacs.org
Heating Method External (oil bath)Internal (dielectric heating) eurekaselect.com

This method offers a significant advantage in terms of energy efficiency and throughput, making it a preferred approach in modern synthetic chemistry. nih.gov

Catalyst-Mediated Synthesis of Oxazole Derivatives

Catalysts play a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and often improving selectivity. strath.ac.uk The synthesis of oxazoles can be mediated by a variety of catalysts, including transition metals and Lewis acids.

Transition Metal Catalysis: Metals such as copper and cobalt are effective catalysts for forming the oxazole ring. For instance, copper(II) triflate [Cu(OTf)₂] can catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles in high yields (up to 87%). ijpsonline.com Cobalt(III) catalysis has been used for the [3+2] cycloaddition of N-pivaloyloxyamides and alkynes to create 2,5-disubstituted oxazoles under mild conditions. rsc.org

Lewis Acid Catalysis: Lewis acids like zinc iodide (ZnI₂) and iron(III) chloride (FeCl₃) can promote the cyclization of acetylenic amides to form oxazoles and oxazolines. scilit.com These catalysts activate the starting materials and facilitate the ring-closing step.

Sustainable Catalysis: Recent research has focused on using more sustainable and earth-abundant metals. For example, calcium-catalyzed reactions have been developed to produce 5-amino-oxazoles, offering a greener alternative to precious metal catalysts. nih.gov

The use of catalysts not only enhances the efficiency of the synthesis but also allows for the construction of complex and densely functionalized oxazole derivatives that would be difficult to access through other methods. strath.ac.uk

Regiocontrolled Synthesis of Oxazole and Related Heterocycles

Regiocontrol, or regioselectivity, refers to the ability to control the orientation of a chemical reaction to favor the formation of one specific structural isomer over others. In oxazole synthesis, this is critical for placing substituents at desired positions on the five-membered ring. For the target molecule, 2-(1,3-oxazol-2-yl)ethan-1-amine, the ethanamine group must be specifically attached at the C2 position of the oxazole ring.

Several strategies have been developed to achieve this level of control:

Use of Directing Groups: A versatile synthesis of 2,4-substituted oxazoles with complete regiocontrol has been achieved using a vinyl sulfonamide template. rsc.orgcolab.ws The sulfonamide group directs the cyclization process to ensure the correct placement of substituents without the need for a subsequent oxidation step.

Catalyst Control: As mentioned previously, Lewis acids such as ZnI₂ and FeCl₃ can mediate the cyclization of acetylenic amides to produce oxazoles and oxazolines with high regiocontrol under mild conditions. scilit.com

Precursor-Directed Synthesis: The most common approach involves selecting starting materials that intrinsically lead to the desired regioisomer. For example, the reaction between an α-haloketone and an amide (the Bredereck reaction) is a classic method that reliably produces 2,4-disubstituted oxazoles. ijpsonline.com Similarly, reacting a 2-bromoacetyl compound with urea (B33335) specifically yields a 2-amino-oxazole derivative. ijrpc.com

Achieving high regioselectivity is essential for ensuring the purity and correct structure of the final product, avoiding the need for difficult separation of isomers.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for preparing 2-(1,3-oxazol-2-yl)ethan-1-amine and its precursors involves a trade-off between various factors, including reaction time, yield, cost, safety, and environmental impact.

Synthetic ApproachKey AdvantagesKey DisadvantagesApplicability for Target Compound
Conventional Heating Well-established, simple equipmentLong reaction times, lower energy efficiency, potential for side reactionsFeasible but less efficient than modern alternatives.
Microwave-Assisted Synthesis Extremely rapid reaction times (minutes vs. hours) researchgate.net, often higher yields nih.gov, improved energy efficiency.Requires specialized microwave reactor equipment.Highly applicable for accelerating the oxazole ring formation step.
Catalyst-Mediated Synthesis High yields under mild conditions rsc.org, high selectivity (including regioselectivity) scilit.com, access to diverse derivatives.Catalyst cost, potential for metal contamination in the final product, may require inert atmosphere.Very suitable, especially for achieving high regiocontrol in the C2-substitution of the oxazole ring.
Regiocontrolled Methods Ensures formation of the correct isomer, simplifies purification. rsc.orgMay require more complex starting materials or multi-step procedures.Essential for synthesizing the specific 2-substituted oxazole structure required.

Evaluation of Efficiency, Selectivity, and Atom Economy

Selectivity: Selectivity in this context primarily refers to regioselectivity and chemoselectivity. In the formation of the oxazole ring from an N-acylated amino alcohol, the reaction is generally regioselective, leading to the desired 2-substituted oxazole. Chemoselectivity becomes important when dealing with molecules containing multiple functional groups. The choice of reagents and reaction conditions must be carefully managed to avoid unwanted side reactions. For instance, during the acylation step, the reaction should selectively occur at the amino group of the amino alcohol without affecting the hydroxyl group. Similarly, the deprotection of the amine should not interfere with the stability of the oxazole ring.

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. Addition and rearrangement reactions tend to have high atom economy, while substitution and elimination reactions are inherently less atom-economical. In the proposed synthesis, the cyclodehydration step involves the elimination of a water molecule, which lowers the atom economy. The acylation step, if it proceeds via a condensation reaction with a carboxylic acid, also eliminates water. The final salt formation with hydrochloric acid is an addition reaction and thus has 100% atom economy for that specific step.

To illustrate the concept of atom economy, consider a hypothetical final step of the synthesis: the reaction of 2-(1,3-oxazol-2-yl)ethan-1-amine with hydrochloric acid.

Table 1: Hypothetical Atom Economy Calculation for the Final Salt Formation Step

ReactantMolecular FormulaMolecular Weight ( g/mol )Moles
2-(1,3-Oxazol-2-yl)ethan-1-amineC₅H₈N₂O112.131
Hydrochloric Acid (2 eq.)2(HCl)2(36.46) = 72.922
Product
2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochlorideC₅H₁₀Cl₂N₂O185.051

Note: The molecular weights are approximate.

Table 2: Research Findings on Related Oxazoline Syntheses

Synthetic MethodCatalyst/ReagentYield (%)Reference
Isomerization of amidesCu(OTf)₂High mdpi.com
Dehydrative cyclization of N-(2-hydroxyethyl)amidesTriflic Acid (TfOH)Good functional group tolerance mdpi.com
Reaction of nitriles with aminoalcoholsCopper-NHC complexesGood to excellent organic-chemistry.org
Oxidative condensation of aldehydes with amino alcoholsPyridinium hydrobromide perbromideGood organic-chemistry.org

These findings from related syntheses suggest that the formation of the core oxazole structure can be achieved with high efficiency. The choice of a specific synthetic route would ultimately depend on the availability of starting materials, cost-effectiveness, and the desired scale of production, with a constant focus on maximizing yield, selectivity, and atom economy to ensure a green and sustainable chemical process.

Chemical Reactivity and Transformation of 2 1,3 Oxazol 2 Yl Ethan 1 Amine Dihydrochloride

Reactivity of the Primary Amine Functional Group

The primary amine group, once deprotonated, is a potent nucleophile and a key center for a variety of chemical transformations. Its reactivity is central to the synthesis of more complex molecular architectures.

Nucleophilic Substitution Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of the primary amine readily attacks electron-deficient centers (electrophiles). This fundamental reaction, typically proceeding through an SN2 mechanism, involves the displacement of a leaving group from the electrophile, forming a new carbon-nitrogen bond. Common electrophiles include alkyl halides, epoxides, and other activated substrates. This reactivity allows for the straightforward introduction of various substituents onto the amine nitrogen, paving the way for diverse derivative synthesis.

Condensation Reactions with Carbonyl Compounds for Imine and Related Structure Formation

Primary amines undergo characteristic condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is a cornerstone of organic synthesis and is typically catalyzed by acid. libretexts.org The process initiates with the nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal (or carbinolamine) intermediate. wikipedia.org Subsequent acid-catalyzed dehydration eliminates a molecule of water to yield the stable C=N double bond of the imine. wikipedia.orglibretexts.org

The reaction is reversible and often driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of dehydrating agents. wikipedia.org The pH of the reaction medium must be carefully controlled; optimal rates are often observed around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal for elimination. libretexts.org

Table 1: Examples of Imine Formation via Condensation

Reactant A Reactant B (Carbonyl) Product Structure Product Name
2-(1,3-Oxazol-2-yl)ethan-1-amine Benzaldehyde N-benzylidene-2-(1,3-oxazol-2-yl)ethan-1-amine
2-(1,3-Oxazol-2-yl)ethan-1-amine Acetone N-(propan-2-ylidene)-2-(1,3-oxazol-2-yl)ethan-1-amine
2-(1,3-Oxazol-2-yl)ethan-1-amine Cyclohexanone N-cyclohexylidene-2-(1,3-oxazol-2-yl)ethan-1-amine

Note: The table presents hypothetical reaction products based on established chemical principles.

Acylation and Alkylation to Yield Complex Structures

Acylation: The primary amine of 2-(1,3-oxazol-2-yl)ethan-1-amine reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is a robust and widely used method for creating peptide bonds or introducing acyl groups, which can alter the compound's steric and electronic properties. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation: The amine can also be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (secondary amine, tertiary amine, and quaternary ammonium (B1175870) salt, respectively), as the initially formed secondary amine is often more nucleophilic than the starting primary amine. Strategic choice of reaction conditions and reagents is necessary to achieve selective mono-alkylation.

Sulfonamide and Phosphonamide Derivatization

The synthesis of sulfonamides is a common and important transformation for primary amines. The reaction of 2-(1,3-oxazol-2-yl)ethan-1-amine with a sulfonyl chloride (e.g., toluenesulfonyl chloride, dansyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields a stable sulfonamide. researchgate.net Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.govnih.gov

Analogously, phosphonamides can be synthesized by reacting the primary amine with a phosphonyl chloride. These derivatives are also of interest in various fields of chemical and biological research.

Reactivity of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle, although its aromaticity is less pronounced than that of related azoles like thiazole (B1198619) or imidazole. wikipedia.org Its reactivity is characterized by the interplay between the furan-like oxygen atom at position 1 and the pyridine-like nitrogen atom at position 3. pharmaguideline.com

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring

Electrophilic Reactions: The oxazole ring is generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. pharmaguideline.com When substitution does occur, it is directed to the C5 position. wikipedia.orgtandfonline.com The pyridine-like nitrogen at position 3 is the most basic site and is susceptible to protonation by acids and alkylation with alkylating agents to form N-alkyloxazolium salts. pharmaguideline.comthepharmajournal.com

Nucleophilic Reactions: Nucleophilic attack on the unsubstituted oxazole ring is uncommon but can be achieved under specific conditions. thepharmajournal.com

Substitution: If a good leaving group (e.g., a halogen) is present, nucleophilic aromatic substitution can occur. The order of reactivity for the displacement of halogens is C2 >> C4 > C5. tandfonline.comthepharmajournal.com

Deprotonation: The hydrogen atom at the C2 position is the most acidic proton on the oxazole ring. tandfonline.com Treatment with strong bases, such as organolithium reagents, results in deprotonation to form a 2-lithio-oxazole intermediate. pharmaguideline.com This nucleophilic species can then react with a variety of electrophiles, providing a powerful method for functionalizing the C2 position.

Ring-Opening: Under the action of strong nucleophiles, the oxazole ring can undergo cleavage. For instance, treatment with ammonia (B1221849) or formamide (B127407) can lead to ring-opening and subsequent recyclization to form imidazoles. pharmaguideline.com

Table 2: Summary of Oxazole Ring Reactivity

Reaction Type Position(s) Reagents / Conditions Comments
Electrophilic Substitution C5 E⁺ (requires activating groups) Difficult on unsubstituted ring. pharmaguideline.com
Protonation / N-Alkylation N3 Acids / Alkylating agents Forms oxazolium salts. pharmaguideline.com
Nucleophilic Substitution C2 > C4 > C5 Nu⁻ (requires leaving group) C2 is the most reactive site. tandfonline.comthepharmajournal.com
Deprotonation (Metallation) C2 Strong bases (e.g., n-BuLi) Forms a potent nucleophile for further reaction. pharmaguideline.com

| Cycloaddition | Diene system | Dienophiles (e.g., alkenes, alkynes) | Can participate in Diels-Alder reactions. wikipedia.orgclockss.org |

Ring-Opening and Ring-Closure Reactions of Oxazoles

The stability of the aromatic oxazole ring in 2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride (B599025) is significant, yet it can be induced to undergo ring-opening under specific, often strenuous, conditions. Conversely, ring-closure reactions are fundamental to the synthesis of the oxazole core itself.

Ring-Opening Reactions: The oxazole ring is generally stable but can be susceptible to cleavage. Nucleophilic attack, particularly at the C2 position, can lead to ring-opening, especially if the ring is activated by electron-withdrawing groups or quaternization of the ring nitrogen. pharmaguideline.com For instance, treatment with strong bases can facilitate deprotonation, potentially leading to ring-opening to form an isonitrile enolate intermediate. nih.gov In the presence of nucleophiles like ammonia or formamide, oxazoles can undergo ring cleavage and rearrangement to form imidazoles. pharmaguideline.com

Ring-Closure Reactions: Ring-closure reactions are central to the synthesis of the oxazole skeleton. Several classical methods exist for forming the 2-substituted oxazole ring present in the title compound. These reactions typically involve the cyclization of precursors that provide the necessary C-C-O-C-N framework. A common strategy involves the reaction of α-haloketones with primary amides. pharmaguideline.comnih.gov Another prominent method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com More contemporary methods may involve metal-catalyzed or photoredox-catalyzed oxidative cyclizations. organic-chemistry.org The synthesis of the specific 2-(aminoethyl) substituent can be achieved by using a precursor with the appropriate side chain, such as β-aminopropionamide, or by modifying a group already present at the C2 position post-cyclization. nih.gov

Table 1: Summary of Ring-Opening and Ring-Closure Reactions

Reaction TypeDescriptionTypical ConditionsPotential Outcome for 2-(1,3-Oxazol-2-yl)ethan-1-amine
Ring-OpeningCleavage of the oxazole ring.Strong bases; certain nucleophiles (e.g., ammonia). pharmaguideline.comnih.govFormation of acyclic isonitrile enolates or rearrangement to other heterocycles (e.g., imidazoles). pharmaguideline.comnih.gov
Ring-Closure (Synthesis)Formation of the oxazole ring from acyclic precursors.Reaction of α-haloketones with amides; dehydration of α-acylamino ketones. pharmaguideline.comnih.govServes as the primary synthetic route to the parent compound.

Functional Group Modifications on the Oxazole Ring

Modifications can be targeted at the oxazole ring itself or, more commonly, at the peripheral aminoethyl side chain.

Reactions on the Oxazole Ring:

Electrophilic Substitution: The oxazole ring is electron-deficient and thus generally resistant to electrophilic aromatic substitution. pharmaguideline.com When such reactions do occur, they typically require the presence of activating, electron-donating groups on the ring and proceed at the C4 or C5 positions. pharmaguideline.comsemanticscholar.org

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted oxazole ring is rare. However, if a good leaving group, such as a halogen, is present at the C2 position, it can be displaced by nucleophiles. pharmaguideline.comsemanticscholar.org

Metallation: Deprotonation of the oxazole ring can be achieved, with the C2 position being the most acidic. wikipedia.org However, this reaction can be complicated by competitive ring-opening. nih.gov For the title compound, the C2 position is already substituted, making direct metallation at this site impossible without removing the existing substituent.

Reactions on the Aminoethyl Side Chain: The primary amine of 2-(1,3-Oxazol-2-yl)ethan-1-amine is a highly versatile functional group. After deprotonation of the dihydrochloride salt with a base, the resulting free amine is nucleophilic and can undergo a wide array of transformations:

N-Alkylation and N-Acylation: The primary amine can react with alkyl halides or acylating agents (like acid chlorides or anhydrides) to form secondary or tertiary amines and amides, respectively.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are valuable intermediates for further reactions.

Reductive Amination: The amine can react with carbonyl compounds in the presence of a reducing agent to produce N-alkylated derivatives.

Oxidative and Reductive Transformations

The oxidative and reductive stability of 2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride is determined by the resilience of the aromatic oxazole ring and the reactivity of the primary amine.

Oxidation of Peripheral Functional Groups

The primary amine is the most susceptible peripheral group to oxidation. The oxidation of aliphatic primary amines can lead to a variety of products depending on the oxidant and reaction conditions. mdpi.com Potential products include imines, nitriles, or oximes. Catalytic systems, including those based on transition metals or enzymes, can effect these transformations.

The oxazole ring itself can undergo oxidation under specific enzymatic conditions. For example, C2-unsubstituted oxazoles can be oxidized to 2-oxazolones by aldehyde oxidase. nih.gov While the title compound is substituted at C2, other oxidative pathways involving the ring cannot be entirely ruled out, particularly with powerful oxidizing agents which may lead to ring degradation.

Reduction Reactions Affecting the Amine or Oxazole Moieties

The oxazole ring is generally resistant to catalytic hydrogenation under conditions that would typically reduce a simple double bond. Forceful reduction conditions, such as using dissolving metals (e.g., sodium in liquid ammonia) or high-pressure hydrogenation, often result in ring cleavage, leading to the formation of open-chain products rather than the corresponding oxazolidine. pharmaguideline.com The primary amine group is already in its lowest oxidation state and is therefore not subject to further reduction.

Table 2: Summary of Oxidative and Reductive Transformations

TransformationAffected MoietyTypical Reagents/ConditionsPotential Product(s)
OxidationPrimary AmineVarious oxidizing agents (e.g., peroxides, metal catalysts). mdpi.comImines, nitriles, oximes. mdpi.com
OxidationOxazole RingPotent oxidizing agents or specific enzymes (for C2-unsubstituted analogs). nih.govRing cleavage products, 2-oxazolones. nih.gov
ReductionOxazole RingHarsh conditions (e.g., Na/NH3, high-pressure hydrogenation). pharmaguideline.comRing cleavage leading to acyclic compounds. pharmaguideline.com

Multi-Component Reactions Involving the Compound

The presence of a primary amine makes 2-(1,3-Oxazol-2-yl)ethan-1-amine a suitable candidate for various multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov

After neutralization, the amine can participate in imine-based MCRs. For example:

Strecker Reaction: Reaction with an aldehyde (or ketone) and a cyanide source (e.g., KCN or TMSCN) would yield an α-aminonitrile. nih.gov

Mannich Reaction: Condensation with a non-enolizable aldehyde and an enolizable carbonyl compound would produce a β-amino carbonyl compound, known as a Mannich base. nih.gov

Petasis Reaction: A variation of the Mannich reaction, it involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.gov

Ugi Reaction: This four-component reaction involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a dipeptide-like product.

In these scenarios, the oxazole-containing fragment would be incorporated into a larger, more complex molecular architecture, highlighting the utility of the title compound as a building block in diversity-oriented synthesis. frontiersin.org

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The bifunctional nature of 2-(1,3-Oxazol-2-yl)ethan-1-amine, possessing both a nucleophilic amino group and a heterocyclic oxazole (B20620) moiety, positions it as a valuable building block for synthesizing more complex molecules. Oxazole rings are found in numerous biologically active natural products and serve as important scaffolds in medicinal chemistry. The ethylamine (B1201723) substituent offers a reactive handle for incorporating the oxazole core into larger molecular frameworks through various chemical transformations.

The primary amine of 2-(1,3-Oxazol-2-yl)ethan-1-amine is a key functional group for the construction of fused heterocyclic systems. This amine can participate in condensation reactions with various carbonyl compounds, such as diketones or ketoesters, to form new heterocyclic rings fused to the existing structure. For instance, reactions with α-haloketones can lead to the formation of imidazo-fused systems, a common motif in pharmacologically active compounds. While direct examples involving this specific oxazole derivative are not prevalent, the general reactivity of 2-aminoethyl-substituted heterocycles supports this potential application. The synthesis of fused heterocycles like oxazolo[5,4-d]pyrimidines has been achieved from substituted oxazole precursors, highlighting the utility of the oxazole scaffold in building complex heterocyclic systems. rsc.org

The integration of 2-(1,3-Oxazol-2-yl)ethan-1-amine into polycyclic frameworks can be envisioned through multi-step synthetic sequences. The amine functionality allows for its attachment to existing cyclic structures, after which the oxazole ring can undergo further reactions, such as Diels-Alder cycloadditions, to build additional rings. Although not specifically documented for this compound, the general principle of using heterocyclic building blocks to construct polycyclic aromatic hydrocarbons and related structures is a well-established strategy in organic synthesis.

Synthesis of Compound Libraries and Chemical Diversity

The structure of 2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride (B599025) is well-suited for the generation of compound libraries, which are essential tools in drug discovery and materials science.

In combinatorial chemistry, this compound can serve as a foundational scaffold. The primary amine can be readily acylated, alkylated, or reductively aminated with a diverse range of reactants to generate a large library of derivatives. This approach allows for the rapid exploration of chemical space around the oxazole core, which is beneficial for identifying molecules with desired biological activities or material properties. The use of combinatorial libraries is a key strategy for discovering novel antibacterial agents and other therapeutic compounds. mdpi.com

The elaboration of the 2-(1,3-Oxazol-2-yl)ethan-1-amine scaffold can be achieved by modifying both the amine and the oxazole ring. The amine provides a straightforward point for derivatization. Furthermore, while the oxazole ring is relatively stable, it can undergo transformations such as lithiation followed by reaction with electrophiles to introduce substituents at specific positions, further increasing molecular diversity. This type of scaffold elaboration is a common practice in medicinal chemistry to optimize the properties of a lead compound.

Design and Synthesis of Functionalized Organic Materials

The incorporation of heterocyclic moieties like oxazole into polymers and other organic materials can impart unique electronic, optical, or thermal properties.

The amine group of 2-(1,3-Oxazol-2-yl)ethan-1-amine can act as a monomer or a functionalizing agent in polymerization reactions. For example, it could be used to create polyamides or polyimines containing pendant oxazole groups. Such polymers could find applications in areas like organic light-emitting diodes (OLEDs) or as sensors, leveraging the electronic characteristics of the oxazole ring. The synthesis of functional polymers often relies on the incorporation of specific building blocks to achieve desired properties. organic-chemistry.orgmdpi.com Although direct polymerization of this specific compound is not reported, the synthesis of polymers from related oxazoline (B21484) monomers is a well-developed field. organic-chemistry.org

Utility in Ligand Design for Coordination Chemistry (Non-Biological Contexts)

The compound 2-(1,3-Oxazol-2-yl)ethan-1-amine serves as a valuable building block in the design of novel ligands for coordination chemistry, particularly in non-biological applications such as catalysis. The inherent structural features of this molecule, namely the presence of a nitrogen-containing heterocyclic oxazole ring and a primary amine group connected by a flexible ethyl linker, allow for the creation of effective bidentate N,N-donor ligands. These ligands can chelate to a variety of transition metal centers, influencing the steric and electronic properties of the resulting coordination complexes.

The modification of the primary amine group is a common strategy to synthesize a diverse library of ligands. For instance, reaction with aldehydes or ketones can yield Schiff base ligands, where the imine nitrogen and the oxazole nitrogen can coordinate to a metal ion. Further modifications can introduce additional donor atoms or bulky substituents to fine-tune the coordination environment around the metal center.

A notable application of ligands derived from oxazole structures is in the field of polymerization catalysis. While direct use of ligands from 2-(1,3-Oxazol-2-yl)ethan-1-amine is not extensively documented in publicly available research, structurally related oxazole-containing ligands have demonstrated significant efficacy. For example, vanadium complexes bearing (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been successfully employed as catalysts in ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com In these systems, the oxazole and oxazoline moieties act as N-donors, creating a stable complex with the vanadium center that can activate the olefin monomers.

The general approach involves the synthesis of the desired ligand, followed by its reaction with a suitable metal precursor, often a metal halide or an organometallic compound. The resulting metal complex is then characterized to confirm its structure and subsequently tested for its catalytic activity or other material properties.

The following table provides a generalized overview of the types of ligands that can be conceptually derived from 2-(1,3-Oxazol-2-yl)ethan-1-amine and the potential applications of their metal complexes in non-biological contexts, based on the broader class of oxazole-containing ligands.

Ligand TypePotential Metal CentersPotential Non-Biological Applications
Schiff Base LigandsVanadium, Titanium, ZirconiumOlefin Polymerization Catalysis
Amide-Functionalized LigandsCopper, Palladium, NickelCross-Coupling Reactions
Phosphine-Amine LigandsRhodium, Iridium, PlatinumHomogeneous Catalysis (e.g., Hydrogenation, Hydroformylation)
Multidentate LigandsLanthanides, ActinidesPrecursors for Functional Materials

Detailed research into the coordination chemistry of ligands specifically derived from 2-(1,3-Oxazol-2-yl)ethan-1-amine would be necessary to fully elucidate their potential in advanced organic synthesis and materials science. However, the foundational chemistry of oxazole-containing ligands suggests that this compound is a promising precursor for the development of novel catalysts and functional coordination compounds.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride (B599025), NMR is crucial for confirming the successful synthesis of the target structure, verifying the presence of the oxazole (B20620) ring, the ethylamine (B1201723) side chain, and the salt formation.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In the case of 2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride, the spectrum is expected to show distinct signals corresponding to the protons on the oxazole ring and the ethylamine side chain.

The protons of the ethyl chain (CH₂-CH₂), adjacent to the electron-withdrawing oxazole ring and the protonated amine, would appear as two distinct triplets. The methylene (B1212753) group adjacent to the oxazole ring (C2-H₂) is expected to resonate at a lower field compared to the methylene group attached to the ammonium (B1175870) group (C1-H₂). The protonation of the amine group to form the dihydrochloride salt causes a significant downfield shift for the adjacent protons due to the inductive effect of the positive charge. The protons on the oxazole ring itself (H4 and H5) would appear as singlets or doublets in the aromatic region of the spectrum, typically at high chemical shift values. The NH₃⁺ protons of the ammonium group may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1,3-Oxazol-2-yl)ethan-1-amine (Note: Data is based on prediction for the free base. For the dihydrochloride salt, signals for H1, H2, and the amine protons would be shifted further downfield.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H1 (-CH₂-NH₂)2.99Triplet
H2 (Oxazole-CH₂-)3.12Triplet
H4 (Oxazole)7.09Singlet
H5 (Oxazole)7.65Singlet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

The C2 carbon of the oxazole ring, being bonded to two heteroatoms (oxygen and nitrogen), is expected to be the most downfield signal. The other two carbons of the oxazole ring (C4 and C5) will also resonate in the aromatic/heteroaromatic region. The two aliphatic carbons of the ethyl chain (Cα and Cβ) will appear at higher field (lower ppm values). The carbon atom adjacent to the oxazole ring (Cβ) will be at a lower field than the carbon next to the amine group (Cα). Similar to the proton NMR, the protonation of the amine will cause a downfield shift for the adjacent carbon (Cα).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1,3-Oxazol-2-yl)ethan-1-amine (Note: Data is based on prediction for the free base. For the dihydrochloride salt, the Cα signal would be shifted further downfield.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Cα (-CH₂-NH₂)41.5
Cβ (Oxazole-CH₂-)28.9
C2 (Oxazole)163.5
C4 (Oxazole)121.8
C5 (Oxazole)138.9

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing specific connections between atoms, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear cross-peak between the signals of the two methylene groups (-CH₂-CH₂-), confirming their connectivity in the ethyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). An HMQC or HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals. For instance, it would link the triplet at ~2.99 ppm to the carbon at ~41.5 ppm (Cα) and the triplet at ~3.12 ppm to the carbon at ~28.9 ppm (Cβ).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds away). This is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation from the H2 protons to the C2 carbon of the oxazole ring, confirming the attachment of the ethyl chain to the ring at that position. It would also show correlations from the H4 and H5 protons to the other carbons within the oxazole ring, confirming the ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Synthetic Intermediates and Products

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable method, as it is a soft ionization technique that typically yields the protonated molecular ion of the free base, [M+H]⁺, where M is 2-(1,3-Oxazol-2-yl)ethan-1-amine. The expected m/z for this ion would be approximately 113.07.

Analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment provides insight into the molecule's structure. The most common fragmentation pathway for primary amines involves the cleavage of the bond beta to the nitrogen atom. whitman.edu A characteristic fragmentation of the [M+H]⁺ ion would likely involve the loss of ammonia (B1221849) (NH₃), leading to a significant fragment ion. Another plausible fragmentation is the cleavage of the bond between the ethyl chain and the oxazole ring.

Table 3: Plausible Mass Spectrometry Fragments for 2-(1,3-Oxazol-2-yl)ethan-1-amine

m/z (approx.)Proposed FragmentPlausible Origin
113.07[C₅H₉N₂O]⁺Protonated molecular ion [M+H]⁺
96.04[C₅H₆NO]⁺Loss of ammonia (NH₃) from [M+H]⁺
83.04[C₄H₅NO]⁺Cleavage of the ethyl-oxazole bond
30.03[CH₄N]⁺Alpha-cleavage leading to [CH₂NH₂]⁺ fragment docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For 2-(1,3-Oxazol-2-yl)ethan-1-amine (C₅H₈N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the [M+H]⁺ ion (calculated: 113.0709) with the theoretical value. This confirmation provides a high degree of confidence in the identity of the synthesized product.

Infrared (IR) Spectroscopy for Functional Group Identification in Synthesized Compounds

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence in a molecule.

For this compound, the IR spectrum would display several key absorption bands confirming its structure. The presence of the ammonium salt (-NH₃⁺) would be indicated by a broad absorption in the 2400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations. The C-H stretching vibrations of the ethyl chain would appear around 2850-3000 cm⁻¹. The characteristic vibrations of the oxazole ring would include C=N stretching around 1650-1680 cm⁻¹, C=C stretching near 1500-1600 cm⁻¹, and C-O-C stretching in the 1050-1250 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2400 (broad)N-H stretchAmmonium salt (-NH₃⁺)
3100 - 3000C-H stretchAromatic/Heteroaromatic (Oxazole)
3000 - 2850C-H stretchAliphatic (-CH₂-)
1680 - 1650C=N stretchOxazole ring
1600 - 1500C=C stretchOxazole ring
1250 - 1050C-O-C stretchOxazole ring
1100 - 1000C-N stretchAliphatic amine

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives or Intermediates

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional solid-state structure of crystalline compounds. In the context of this compound, this method is applied to its derivatives or synthetic intermediates to confirm molecular geometry, stereochemistry, and intermolecular interactions within the crystal lattice. anchor-publishing.comnih.gov The analysis of single crystals provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its potential interactions with biological targets.

In a representative study on a substituted pyrazoly 1,3,4-oxadiazole (B1194373) derivative, another five-membered heterocycle, X-ray analysis provided crucial structural confirmation. nih.gov Similarly, for derivatives of 2-(1,3-Oxazol-2-yl)ethan-1-amine, this technique would confirm the planarity of the oxazole ring and the conformation of the ethanamine side chain. The data obtained are critical for validating synthetic pathways and for computational studies, such as molecular docking. nih.govmdpi.com

Table 1: Representative Crystallographic Data for an Oxazole-Related Heterocyclic Derivative. spast.org
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
β (°)98.6180(10)
Volume (ų)900.07(5)
Z (molecules/unit cell)4

Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Procedures

Chromatographic methods are indispensable tools in the synthesis of this compound, enabling chemists to monitor reaction progress, assess product purity, and isolate the target compound from reaction mixtures. The principal techniques employed include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used for both qualitative and quantitative analysis. up.ac.za In the synthesis of this compound, reversed-phase HPLC (RP-HPLC) is the most common mode employed. sielc.com This method allows for the separation of the starting materials, intermediates, final product, and any byproducts, providing a clear picture of the reaction's progression and the purity of the final compound. utu.ac.in

Reaction monitoring by HPLC involves taking small aliquots from the reaction mixture at different time intervals and analyzing them to track the consumption of reactants and the formation of the product. For purity assessment, the final isolated compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram ideally shows a single major peak corresponding to the target compound, with the area of this peak being proportional to its concentration. The presence of other peaks indicates impurities, which can be quantified. cipac.org

The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. nih.gov For amine-containing compounds like the subject molecule, a C18 column is often used with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. up.ac.zasielc.com

Table 2: Typical RP-HPLC Method Parameters for Analysis of a Related Amine Compound. nih.gov
ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase BAcetonitrile
GradientIsocratic or Gradient Elution
Flow Rate1.0 mL/min
DetectionUV at 220-280 nm
Injection Volume10 µL

Column Chromatography and Thin-Layer Chromatography (TLC) for Separation

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used extensively during the synthesis of this compound. Its primary applications are to monitor the progress of a reaction by observing the disappearance of starting material spots and the appearance of product spots, and to determine the optimal solvent system for purification by column chromatography. ijpsonline.com A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on glass or aluminum), which is then developed in a sealed chamber containing a specific solvent mixture (eluent). The separated spots are visualized, often using UV light or a chemical stain like ninhydrin (B49086) for amines. nih.gov

Column Chromatography is the workhorse for the purification of chemical compounds in a synthetic laboratory. researchgate.net Once a suitable solvent system is identified by TLC, it is adapted for column chromatography to separate the desired product from unreacted starting materials, reagents, and byproducts on a larger scale. A glass column is packed with a stationary phase, most commonly silica gel. wiley-vch.de The crude reaction mixture is loaded onto the top of the column, and the chosen eluent is passed through the column. uw.edu

For polar, ionizable amine compounds, challenges can arise due to strong interactions with the acidic silanol (B1196071) groups of standard silica gel. biotage.com This can lead to poor separation and peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. biotage.com Alternatively, a basic stationary phase like alumina (B75360) or an amine-functionalized silica gel can be used for more effective purification. biotage.com The separation occurs as different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases. Fractions are collected and analyzed (often by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 3: Typical Conditions for TLC and Column Chromatography Purification.
ParameterTypical Condition
Stationary Phase Silica Gel 60 or Amino-functionalized Silica biotage.com
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures wiley-vch.de
Mobile Phase Modifier ~1% Triethylamine or Ammonium Hydroxide (for basic amines on silica) biotage.com
TLC Visualization UV light (254 nm), Iodine vapor, or Ninhydrin stain nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. irjweb.comnih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties. For oxazole-containing compounds, DFT methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly used to optimize the molecular geometry and calculate electronic parameters. irjweb.com

Key insights from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a low hardness value are considered "soft" and tend to be more reactive. irjweb.com

Global Softness (S): The reciprocal of hardness; a higher softness value correlates with higher reactivity. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Studies on various oxazole (B20620) derivatives have utilized these parameters to understand their chemical behavior. irjweb.comresearchgate.netresearchgate.net For instance, a theoretical DFT analysis of an N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine showed a HOMO-LUMO gap of 4.8435 eV, indicating a notable level of chemical reactivity. irjweb.com The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, can also identify sites susceptible to electrophilic or nucleophilic attack. irjweb.com

Table 1: Representative Quantum Chemical Reactivity Descriptors for an Oxazole Derivative (Illustrative Data) irjweb.com
ParameterDefinitionIllustrative ValueImplication
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.6518 eVRelates to electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8083 eVRelates to electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.8435 eVIndicates chemical reactivity and stability
Global Hardness (η)(ELUMO - EHOMO) / 22.4218 eVMeasures resistance to charge transfer
Global Softness (S)1 / (2η)0.2064 eV-1Indicates higher reactivity

Molecular Docking and Dynamic Simulations for Understanding Binding Conformations (Non-Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govbioinformation.net While widely used in drug design to study interactions with biological targets like proteins and enzymes, the methodology is also applicable to understanding binding with non-biological targets. nih.govresearchgate.netnih.gov These can include material surfaces, synthetic receptors, or nanoparticles. Molecular Dynamics (MD) simulations can then be used to study the stability and dynamics of the docked complex over time. ajchem-a.comresearchgate.net

For a molecule like 2-(1,3-oxazol-2-yl)ethan-1-amine, understanding its interaction with non-biological surfaces could be relevant in materials science. For example, quantum chemical calculations on an oxazole derivative suggested that a high EHOMO value could make it a good corrosion inhibitor by promoting adsorption onto a metal surface. irjweb.com Molecular docking could model this interaction, predicting the binding geometry and affinity of the amine and oxazole functional groups with the metal lattice.

MD simulations would complement this by providing insights into the behavior of the molecule at the interface, showing how it adapts its conformation and forms interactions (e.g., hydrogen bonds, van der Waals forces) with the surface atoms. researchgate.net The simulation analyzes the trajectory of atoms and molecules over time, allowing for the calculation of binding free energies and the assessment of the stability of the molecule-surface complex. ajchem-a.com Although specific studies docking 2-(1,3-oxazol-2-yl)ethan-1-amine with non-biological targets are not readily found, the computational tools are well-established for such investigations.

Reaction Pathway Analysis and Mechanistic Predictions using Computational Models

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step. This provides a detailed, atomistic view of how reactants are converted into products.

The synthesis of the oxazole ring can be achieved through various methods, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction. nih.govcutm.ac.in For example, the van Leusen reaction involves the [3+2] cycloaddition of an aldehyde with Tosylmethylisocyanide (TosMIC). nih.gov A computational study of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final oxazole product.

Intermediate Identification: Modeling the proposed intermediates, such as the oxazoline (B21484) formed after the initial cycloaddition. nih.gov

Transition State Searching: Locating the highest energy point along the reaction coordinate between each step (e.g., for the initial bond formation and the subsequent elimination of TosH).

Energy Profile Construction: Plotting the relative energies of reactants, intermediates, transition states, and products to visualize the entire reaction pathway and determine the rate-limiting step.

Computational studies have been shown to be consistent with experimental results for oxazole synthesis, confirming proposed mechanisms. organic-chemistry.org For the synthesis of 2-(1,3-oxazol-2-yl)ethan-1-amine, computational models could be used to predict the most efficient synthetic route by comparing the energy barriers of different potential pathways.

Conformational Analysis of the Oxazole-Ethanamine System

The biological and chemical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. For 2-(1,3-oxazol-2-yl)ethan-1-amine, the flexibility of the ethylamine (B1201723) side chain allows for multiple possible conformations.

Computational methods, often DFT, are used to explore the potential energy surface by systematically rotating the rotatable bonds (dihedral angles) in the molecule. researchgate.net Studies on similar structures, such as oxazole-amino acids, provide significant insight. Research has shown that the conformation of these molecules is strongly influenced by the formation of intramolecular hydrogen bonds. nih.govresearchgate.net

In a system analogous to the oxazole-ethanamine, an intramolecular N-H···N hydrogen bond can form between the amine group's hydrogen and the nitrogen atom of the oxazole ring. nih.gov This interaction can stabilize specific conformations, such as the β2 conformation observed in oxazole-amino acids. nih.gov The stability of such conformations is also influenced by the surrounding environment; the prevalence of the hydrogen-bonded conformer tends to decrease as the polarity of the solvent increases. nih.gov A computational conformational analysis of 2-(1,3-oxazol-2-yl)ethan-1-amine would map out the relative energies of its possible shapes, identifying the most likely structures and the energy barriers between them.

Table 2: Torsion Angles for a Stable Conformation in a Model Oxazole-Amino Acid System (Illustrative Data) nih.gov
Model CompoundStable ConformationTorsion Angle φ (°)Torsion Angle ψ (°)Stabilizing Interaction
Oxazole-alanine (L-Ala-Ozl)β2-150-10Intramolecular N-H···N hydrogen bond
Oxazole-dehydroalanine (ΔAla-Ozl)β2-1800N-H···N H-bond & π-electron conjugation

Future Research Directions and Emerging Avenues

Exploration of Novel Reaction Conditions for Green Chemistry Principles

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research will increasingly focus on aligning the synthesis of 2-(1,3-Oxazol-2-yl)ethan-1-amine and its derivatives with the principles of green chemistry. This involves the development of novel reaction conditions that are more environmentally benign, efficient, and sustainable.

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The application of microwave-assisted organic synthesis (MAOS) to classical oxazole syntheses, such as the van Leusen reaction, can offer a greener alternative to conventional heating methods. nih.gov Research in this area will likely focus on optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize energy consumption.

Ionic Liquids and Deep Eutectic Solvents: The use of ionic liquids (ILs) and deep eutectic solvents (DESs) as alternative reaction media is a rapidly growing area of green chemistry. These solvents are often non-volatile, thermally stable, and can be recycled, reducing the reliance on volatile organic compounds (VOCs). Studies have shown that ionic liquids can act as both the solvent and promoter in oxazole synthesis, sometimes leading to improved yields and simplified work-up procedures. nih.gov

Catalyst-Free and Solvent-Free Conditions: A paramount goal of green chemistry is to minimize or eliminate the use of catalysts and solvents. Future research will likely explore the feasibility of solid-state reactions or reactions under neat (solvent-free) conditions for the synthesis of 2-(1,3-Oxazol-2-yl)ethan-1-amine precursors. These approaches can significantly reduce the environmental impact of the synthetic process.

Green Chemistry ApproachPotential Advantages for Oxazole Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactions.
UltrasonicationEnhanced reaction rates, milder reaction conditions.
Ionic Liquids/Deep Eutectic SolventsRecyclable, non-volatile, can act as catalysts.
Catalyst-Free/Solvent-FreeReduced waste, simplified purification, lower environmental impact.

Development of Asymmetric Synthesis Routes to Chiral Derivatives

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The development of asymmetric synthesis routes to produce enantiomerically pure derivatives of 2-(1,3-Oxazol-2-yl)ethan-1-amine is a significant area for future research. The presence of a chiral center on the ethylamine (B1201723) side chain could lead to compounds with enhanced or specific biological activities.

Promising strategies for achieving this include:

Use of Chiral Auxiliaries: Chiral auxiliaries are temporary stereogenic groups that can be attached to a prochiral substrate to direct a subsequent stereoselective transformation. For the synthesis of chiral derivatives of 2-(1,3-Oxazol-2-yl)ethan-1-amine, a chiral auxiliary, such as an oxazolidinone, could be attached to a precursor of the ethylamine fragment. researchgate.netwisdomlib.org After the stereoselective formation of the desired chiral center, the auxiliary can be removed to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce enantioselectivity is a highly efficient and atom-economical approach. Research in this area could focus on the development of chiral metal complexes or organocatalysts that can catalyze the asymmetric synthesis of the oxazole ring or the introduction of the chiral center on the side chain. For instance, asymmetric hydrogenation or amination reactions could be employed to create the chiral amine.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for obtaining chiral compounds. Enzymes such as lipases or proteases could be used to selectively react with one enantiomer of a racemic mixture of a 2-(1,3-Oxazol-2-yl)ethan-1-amine derivative, allowing for the separation of the two enantiomers.

Asymmetric Synthesis StrategyDescriptionPotential Application
Chiral AuxiliariesTemporary attachment of a chiral group to guide stereoselective reactions.Synthesis of enantiomerically pure amino-oxazole precursors.
Catalytic Asymmetric SynthesisUse of chiral catalysts to favor the formation of one enantiomer.Enantioselective synthesis of the chiral amine or oxazole ring.
Enzymatic ResolutionsUse of enzymes to selectively react with one enantiomer in a racemic mixture.Separation of racemic mixtures of chiral 2-(1,3-Oxazol-2-yl)ethan-1-amine derivatives.

Integration into Advanced Polymer and Material Science Applications

The unique electronic and structural features of the oxazole ring make it an attractive component for advanced polymers and materials. Future research will explore the integration of 2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride (B599025) into various material science applications.

Potential avenues of investigation include:

Oxazole-Containing Polymers: The amine functionality of 2-(1,3-Oxazol-2-yl)ethan-1-amine can be utilized to incorporate the oxazole moiety as a pendant group in polymers. This can be achieved through polymerization of a suitably modified derivative or by post-polymerization modification. The resulting polymers could exhibit interesting properties such as fluorescence, thermal stability, or specific binding capabilities.

Ligands for Polymerization Catalysts: Heterocyclic compounds are often used as ligands for transition metal catalysts in polymerization reactions. The nitrogen atom in the oxazole ring of 2-(1,3-Oxazol-2-yl)ethan-1-amine could coordinate with metal centers, and the amine group could be used to anchor the ligand to a support. This could lead to the development of novel catalysts for olefin polymerization with tailored activities and selectivities. researchgate.net

Organic Electronics: Oxazole-containing compounds have shown promise in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The oxazole ring can act as an electron-transporting or emissive component. Derivatives of 2-(1,3-Oxazol-2-yl)ethan-1-amine could be designed and synthesized for use as building blocks for new organic electronic materials.

Biomaterials: The biocompatibility of some oxazole-containing compounds, along with the reactive amine handle, makes 2-(1,3-Oxazol-2-yl)ethan-1-amine a candidate for the development of novel biomaterials. For example, it could be incorporated into hydrogels, drug delivery systems, or biocompatible coatings for medical devices.

Computational Design and Predictive Modeling for New Oxazole-Containing Chemical Entities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. Future research on 2-(1,3-Oxazol-2-yl)ethan-1-amine will heavily rely on these in silico methods to guide the design and prediction of the properties of new derivatives.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.org By developing QSAR models for oxazole derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target receptor. nih.govekb.eg Molecular docking can be used to screen virtual libraries of derivatives of 2-(1,3-Oxazol-2-yl)ethan-1-amine against various biological targets, such as enzymes or receptors, to identify potential drug candidates.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. Computational models can predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable profiles.

Quantum Chemical Calculations: These methods can be used to calculate the electronic and structural properties of molecules with a high degree of accuracy. For 2-(1,3-Oxazol-2-yl)ethan-1-amine and its derivatives, quantum chemical calculations can provide insights into their reactivity, stability, and spectroscopic properties, which is valuable for both drug design and materials science applications.

Computational MethodApplication in Oxazole Research
QSARPredicting the biological activity of new derivatives.
Molecular DockingIdentifying potential biological targets and predicting binding modes.
In Silico ADMETPredicting the pharmacokinetic and toxicity profiles of new compounds.
Quantum Chemical CalculationsUnderstanding the electronic and structural properties of oxazole derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1,3-Oxazol-2-yl)ethan-1-amine dihydrochloride?

The compound can be synthesized via condensation reactions involving oxazole precursors and amine derivatives. For example, the Paal-Knorr pyrrole synthesis methodology (adapted for oxazole systems) employs refluxing acetic acid with sodium acetate (AcONa) to cyclize intermediates. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane) is critical to achieving >95% purity. Reaction monitoring by thin-layer chromatography (TLC) and characterization via 1H^1H-NMR and LC-MS ensures product integrity .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation from polar solvents (e.g., methanol). Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL (for small molecules) resolve bond lengths, angles, and hydrogen bonding networks. Complementary techniques include FT-IR (to confirm amine and oxazole functional groups) and 13C^{13}C-NMR for carbon backbone verification .

Q. What solvents and storage conditions are recommended for stability?

The compound is hygroscopic and should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol are suitable for dissolution. Avoid aqueous solutions for long-term storage due to hydrolysis risks. Periodic stability checks via HPLC are advised .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved?

Discrepancies between NMR (e.g., unexpected splitting patterns) and XRD data (e.g., disorder in crystal packing) require multi-technique validation. Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight, and variable-temperature NMR to probe dynamic effects. For crystallographic ambiguities, re-refine data using alternative software (e.g., Olex2 with SHELXT) or employ neutron diffraction for hydrogen atom localization .

Q. What strategies optimize yield in large-scale synthesis?

Kinetic studies using in-situ FT-IR or Raman spectroscopy identify rate-limiting steps. For example, optimizing the molar ratio of oxazole precursors (1.2:1) and employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency. Continuous flow chemistry systems minimize side reactions (e.g., dimerization) by controlling residence time and temperature gradients .

Q. How can computational modeling predict biological activity?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structure data predicts binding affinity to targets like histamine receptors or enzymes. Solvation-free energy calculations (MM/PBSA) refine interaction models. Validate predictions with in vitro assays:

  • Enzyme inhibition : Measure IC50_{50} via fluorogenic substrates.
  • Cell permeability : Use Caco-2 monolayers with LC-MS quantification of apical/basolateral transport .

Q. What advanced techniques assess thermal and oxidative stability?

  • Thermogravimetric analysis (TGA) : Heating rates of 10°C/min under nitrogen identify decomposition thresholds.
  • Electrochemical profiling : Cyclic voltammetry in acetonitrile/0.1 M TBAPF6_6 reveals oxidation potentials, guiding inert atmosphere handling protocols.
  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and analyze degradation products via UPLC-QTOF .

Methodological Guidance for Data Interpretation

Interpreting 1H^1H-NMR splitting patterns in crowded regions
For overlapping signals (e.g., ethylamine protons near oxazole peaks), use 2D NMR (COSY, HSQC) to assign correlations. Dynamic NMR at elevated temperatures (80°C) can coalesce split peaks caused by restricted rotation.

Addressing low crystallinity in X-ray studies
Screen crystallization additives (e.g., ionic liquids) or use cryocooling (100 K) to improve crystal quality. For persistent issues, switch to powder XRD with Rietveld refinement or pair distribution function (PDF) analysis .

Tables for Key Data

Analytical Technique Critical Parameters Expected Outcomes
X-ray CrystallographyResolution < 1.0 Å, R-factor < 0.05Space group, hydrogen bonding network
HR-MSMass accuracy < 2 ppmMolecular formula confirmation (C5_5H10_{10}Cl2_2N2_2O)
TGA-DSCHeating rate 10°C/min, N2_2 atmosphereDecomposition onset temperature (~200°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.